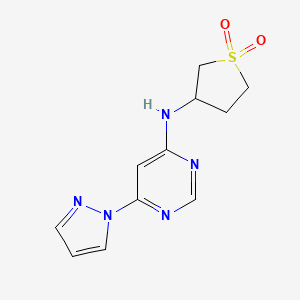![molecular formula C21H30N4O3 B12233567 4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-2-carbonyl)piperidine](/img/structure/B12233567.png)
4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-2-carbonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-2-carbonyl)piperidine is a complex organic compound that features a unique combination of functional groups, including an imidazo[1,2-b]pyridazine moiety, a piperidine ring, and an oxolane (tetrahydrofuran) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-2-carbonyl)piperidine typically involves multiple steps, starting with the preparation of the imidazo[1,2-b]pyridazine core. This can be achieved through various synthetic methodologies, including multicomponent reactions, condensation reactions, and intramolecular cyclizations . The piperidine ring is then introduced through nucleophilic substitution reactions, and the oxolane group is added via etherification reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow chemistry to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-2-carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-2-carbonyl)piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-2-carbonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-b]pyridazine moiety is known to bind to certain protein targets, modulating their activity and leading to various biological effects . The piperidine ring and oxolane group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure and have been extensively studied for their biological activities.
Imidazo[2,1-b]thiazoles: These compounds also feature an imidazo core and have shown promise as therapeutic agents.
Uniqueness
4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-2-carbonyl)piperidine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxolane group, in particular, sets it apart from other similar compounds and may enhance its solubility and bioavailability .
Properties
Molecular Formula |
C21H30N4O3 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
[4-[(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(oxolan-2-yl)methanone |
InChI |
InChI=1S/C21H30N4O3/c1-21(2,3)17-13-25-18(22-17)6-7-19(23-25)28-14-15-8-10-24(11-9-15)20(26)16-5-4-12-27-16/h6-7,13,15-16H,4-5,8-12,14H2,1-3H3 |
InChI Key |
ZCVIQJCEUOCWMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4CCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B12233490.png)
![3-{[4-(Cyclopropanesulfonyl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B12233505.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine](/img/structure/B12233520.png)

![2-ethyl-1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)butan-1-one](/img/structure/B12233529.png)
![11-[(Pyridin-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B12233531.png)
![6-cyclopropyl-2-(methylsulfanyl)-N-[(oxan-4-yl)methyl]pyrimidin-4-amine](/img/structure/B12233542.png)
![1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carboxamide](/img/structure/B12233549.png)
![4-{1-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B12233550.png)

![3-Tert-butyl-1-[1-(pyridin-2-yl)azetidin-3-yl]urea](/img/structure/B12233559.png)
![4-[5-(4,6-Dimethylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B12233561.png)
![4-Cyclopropyl-2-(methylsulfanyl)-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B12233573.png)
